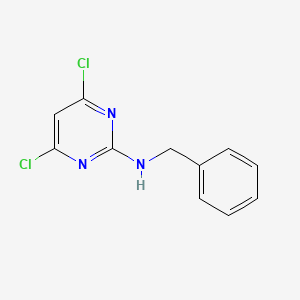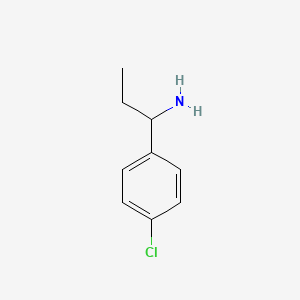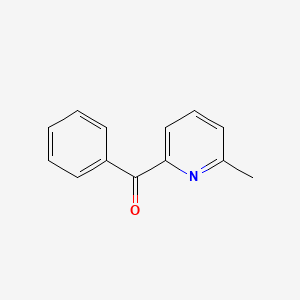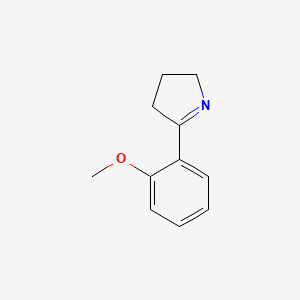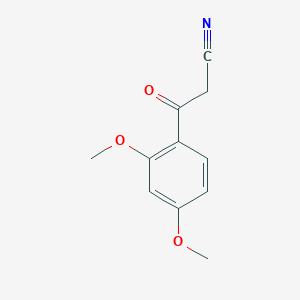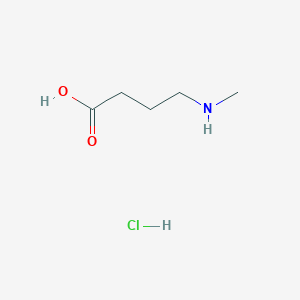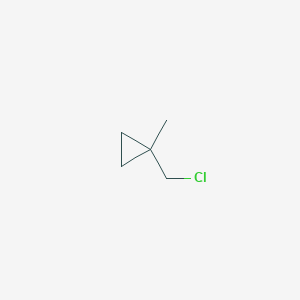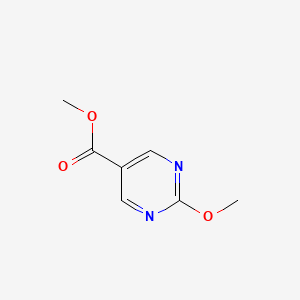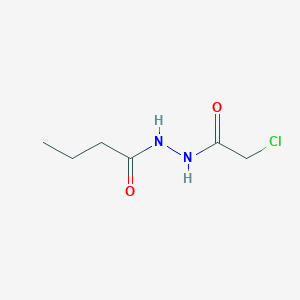
N'-(2-chloroacetyl)butanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-Chloroacetyl)butanohydrazide is a versatile chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of a chloroacetyl group attached to a butanohydrazide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-chloroacetyl)butanohydrazide typically involves the reaction of butanohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of N’-(2-chloroacetyl)butanohydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for various applications .
化学反应分析
Types of Reactions: N’-(2-chloroacetyl)butanohydrazide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol.
Condensation Reactions: Often performed under acidic or basic conditions, using catalysts like acetic acid or p-toluenesulfonic acid.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Condensation Reactions: Hydrazones or hydrazides.
Oxidation and Reduction Reactions: Corresponding oxides or amines.
科学研究应用
N’-(2-chloroacetyl)butanohydrazide finds applications in several scientific research areas, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.
作用机制
The mechanism of action of N’-(2-chloroacetyl)butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
相似化合物的比较
- N’-(2-chloroacetyl)benzohydrazide
- N’-(2-chloroacetyl)phenylhydrazide
- N’-(2-chloroacetyl)propionohydrazide
Comparison: N’-(2-chloroacetyl)butanohydrazide is unique due to its butanohydrazide moiety, which imparts distinct chemical and physical properties compared to its analogs. For instance, the butanohydrazide derivative may exhibit different solubility, reactivity, and biological activity compared to the benzohydrazide or phenylhydrazide derivatives. These differences make it suitable for specific applications where other compounds may not be as effective .
属性
IUPAC Name |
N'-(2-chloroacetyl)butanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-2-3-5(10)8-9-6(11)4-7/h2-4H2,1H3,(H,8,10)(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXONCAZWBHHWPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266131 |
Source


|
| Record name | Butanoic acid, 2-(2-chloroacetyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38090-73-2 |
Source


|
| Record name | Butanoic acid, 2-(2-chloroacetyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38090-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-(2-chloroacetyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
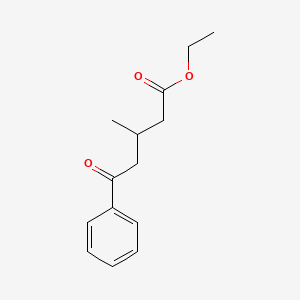
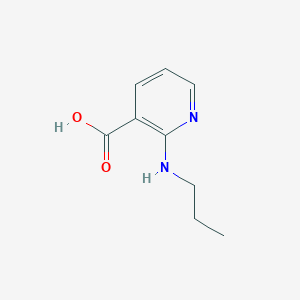

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)


